3,4-Diamino-1-methylpyridin-2(1H)-onehydrochloride
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Overview
Description
3,4-Diamino-1-methylpyridin-2(1H)-onehydrochloride is a chemical compound with the molecular formula C6H9N3O·HCl It is a derivative of pyridine, characterized by the presence of amino groups at the 3 and 4 positions, a methyl group at the 1 position, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-1-methylpyridin-2(1H)-onehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diaminopyridine and methylating agents.
Methylation: The 3,4-diaminopyridine undergoes methylation at the 1 position using a suitable methylating agent, such as methyl iodide, under basic conditions.
Formation of Hydrochloride Salt: The resulting 3,4-diamino-1-methylpyridin-2(1H)-one is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-1-methylpyridin-2(1H)-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups at the 3 and 4 positions can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nature of the electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3,4-Diamino-1-methylpyridin-2(1H)-onehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Diamino-1-methylpyridin-2(1H)-onehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: Lacks the methyl group at the 1 position.
1-Methyl-3,4-diaminopyridine: Similar structure but without the hydrochloride salt form.
3,4-Diamino-2-pyridone: Similar structure but lacks the methyl group at the 1 position.
Uniqueness
3,4-Diamino-1-methylpyridin-2(1H)-onehydrochloride is unique due to the presence of both amino groups and a methyl group, as well as its hydrochloride salt form
Properties
Molecular Formula |
C6H10ClN3O |
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Molecular Weight |
175.61 g/mol |
IUPAC Name |
3,4-diamino-1-methylpyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-9-3-2-4(7)5(8)6(9)10;/h2-3H,7-8H2,1H3;1H |
InChI Key |
MXLGQNLDKTXCAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)N)N.Cl |
Origin of Product |
United States |
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